molecular formula C7H10N2O B011484 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone CAS No. 103747-86-0

1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone

Cat. No.: B011484
CAS No.: 103747-86-0
M. Wt: 138.17 g/mol
InChI Key: QXVXELCIUSUGQV-UHFFFAOYSA-N
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Description

1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a dimethyl-substituted imidazole ring attached to an ethanone group. Imidazole derivatives are known for their diverse biological and chemical properties, making them significant in various fields of research and industry.

Preparation Methods

The synthesis of 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of methylglyoxal with ammonia, followed by cyclization to form the imidazole ring. The specific conditions for this reaction typically include the use of a solvent such as ethanol and a catalyst like hydrochloric acid. Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions. Common reagents include halogens for halogenation and alkyl halides for alkylation reactions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways depend on the specific biological context and application .

Comparison with Similar Compounds

1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone can be compared with other imidazole derivatives, such as:

    1-Methylimidazole: Similar in structure but lacks the ethanone group, leading to different chemical and biological properties.

    2-Methylimidazole: Another closely related compound with a methyl group at a different position on the imidazole ring.

    4-Methylimidazole: Differs in the position of the methyl group, affecting its reactivity and applications.

    1,2,4-Triazole: A related heterocyclic compound with three nitrogen atoms, offering distinct chemical and biological activities.

Properties

IUPAC Name

1-(1,2-dimethylimidazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5(10)7-4-9(3)6(2)8-7/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXVXELCIUSUGQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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